NSC 625987

Overview

Description

NSC 625987 (CAS: 141992-47-4) is a highly selective cyclin-dependent kinase 4 (CDK4) inhibitor with an IC50 of 0.2 µM for CDK4/cyclin D1. It exhibits >500-fold selectivity over CDK2 (IC50 > 100 µM for CDK2/cyclin A and CDK2/cyclin E), making it a valuable tool for studying CDK4-specific pathways . Structurally, this compound is characterized by a unique small-molecule framework optimized for ATP-competitive binding to CDK4 .

In preclinical studies, this compound reduces SMAD3 Thr179 phosphorylation in MCF-7 breast cancer cells without altering total SMAD3 or SMAD4 protein levels, suggesting its role in modulating TGF-β signaling .

Mechanism of Action

Target of Action

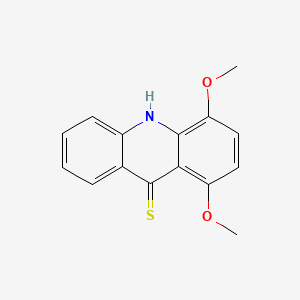

NSC 625987, also known as 1,4-dimethoxy-10H-acridine-9-thione, is a specific and high-affinity inhibitor of CDK4 (Cyclin-dependent kinase 4) . CDK4 is a key regulator of the cell cycle, playing a crucial role in cell proliferation and growth .

Mode of Action

This compound interacts with CDK4 in a substrate-competitive manner . It binds to the active site of CDK4, preventing the kinase from phosphorylating its substrates . The IC50 value for CDK4:cyclin D1 is 0.2 μM, indicating a strong affinity . Notably, this compound shows over 500-fold selectivity for CDK4 over CDK2 .

Biochemical Pathways

By inhibiting CDK4, this compound affects the cell cycle regulation pathway . CDK4, in complex with cyclin D1, is responsible for the progression of cells from the G1 phase to the S phase of the cell cycle . Inhibition of CDK4 by this compound can lead to cell cycle arrest in the G1 phase, preventing DNA replication and cell division .

Pharmacokinetics

Its solubility in dmso and ethanol suggests that it may have good bioavailability

Result of Action

The primary molecular effect of this compound is the inhibition of CDK4 activity, leading to cell cycle arrest . On a cellular level, this can result in reduced cell proliferation. For instance, treatment with this compound has been shown to attenuate the enhanced proliferation of vascular smooth muscle cells .

Biochemical Analysis

Biochemical Properties

NSC 625987 exerts its effects by interacting with the CDK4 enzyme . It has been shown to control the biological activity of CDK4 . The compound has an IC50 of 0.2 µM for CDK4:cyclin D1, showing over 500-fold selectivity for CDK4 over CDK2 .

Cellular Effects

In cellular contexts, this compound has been shown to have significant effects on cell proliferation. For instance, treatment with this compound was found to attenuate the enhanced proliferation of vascular smooth muscle cells . Furthermore, it has been reported that this compound can induce cell-cycle exit but not senescence .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the CDK4/cyclin D1 complex . It acts as a potent inhibitor of this complex, thereby controlling the biological activity of CDK4 . This inhibition is thought to occur through a substrate-competitive mechanism .

Biological Activity

NSC 625987, also known as Cdk4 Inhibitor II, is a thioacridone compound that serves as a selective inhibitor of the cyclin-dependent kinase 4 (Cdk4) and cyclin D1 complex. This compound has garnered attention due to its potential therapeutic applications in oncology, particularly for its ability to inhibit cell proliferation across various cancer cell lines.

This compound functions primarily by inhibiting the Cdk4/cyclin D1 complex, which plays a crucial role in cell cycle regulation. By binding to the active site of Cdk4, this compound prevents the phosphorylation of target substrates necessary for cell cycle progression from the G1 phase to the S phase. This inhibition leads to G1 phase arrest , effectively halting the proliferation of cancer cells that are dependent on Cdk4 for progression.

Key Characteristics:

- Selectivity : this compound exhibits high selectivity for Cdk4 over other cyclin-dependent kinases, with IC50 values significantly lower for Cdk4 compared to Cdk2/cyclin A and Cdk2/cyclin E, where it shows IC50 values exceeding 100 µM.

- Binding Mechanism : It acts as a reversible and substrate-competitive inhibitor, allowing for specific interactions with amino acid residues within the active site of Cdk4.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines. The compound's IC50 value is reported at approximately 200 nM , indicating its potency as an inhibitor.

| Cancer Cell Line | IC50 (µM) | Effect on Cell Cycle |

|---|---|---|

| Breast Cancer | 0.2 | G1 Phase Arrest |

| Prostate Cancer | 0.2 | G1 Phase Arrest |

| Lung Cancer | >0.5 | Minimal Effect |

Comparative Analysis

This compound's selectivity and effectiveness can be compared to other known Cdk inhibitors:

| Compound Name | Selectivity | IC50 (µM) |

|---|---|---|

| Palbociclib | Selective for Cdk4 | ~0.5 |

| Ribociclib | Selective for Cdk4 | ~0.6 |

| Abemaciclib | Broad spectrum | ~0.8 |

| This compound | Highly selective | ~0.2 |

The data indicates that this compound may offer reduced off-target effects compared to broader-spectrum inhibitors like abemaciclib, making it a promising candidate for targeted cancer therapy .

Case Studies

Recent case studies have highlighted the efficacy of this compound in specific cancer types. For instance, one study focused on breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis in a dose-dependent manner .

Case Study Highlights:

- Study Focus : Impact on breast cancer cells.

- Findings : Induction of apoptosis and significant reduction in cell viability after treatment with this compound.

- Methodology : Utilized flow cytometry and Western blotting techniques to assess cell cycle distribution and apoptosis markers.

Scientific Research Applications

Applications in Cancer Research

-

Inhibition of Tumor Growth :

- Case Study : In breast cancer models, NSC 625987 has been shown to reduce phosphorylation levels of SMAD3, a protein involved in tumor progression and metastasis. This reduction correlates with decreased tumor cell proliferation .

- Mechanistic Insights : The compound has been demonstrated to disrupt the interaction between phosphorylated SMAD3 and SMAD4, leading to enhanced degradation of these complexes via proteasomal pathways .

-

Selectivity and Efficacy :

- Research Findings : The compound exhibits an IC50 value of approximately 0.2 μM for CDK4:cyclin D1 complexes, affirming its potency as a selective inhibitor . Its high selectivity makes it an attractive candidate for therapeutic applications aimed at minimizing off-target effects associated with less selective kinase inhibitors.

- Combination Therapies :

Broader Biological Implications

Beyond its applications in oncology, this compound has implications in other biological pathways:

- Cell Cycle Regulation : The inhibition of CDK4 by this compound provides insights into cell cycle control mechanisms and may aid in understanding disorders related to cell proliferation.

- Research Tool : As a tool compound, this compound is utilized in various research settings to study CDK4-related signaling pathways and their implications in diseases beyond cancer, including neurodegenerative disorders where CDK activity may play a role .

Summary Table of Applications

Q & A

Basic Research Questions

Q. What is the mechanism of action of NSC 625987 in inhibiting CDK4/cyclin D1 complexes, and how does this inform experimental design?

this compound selectively inhibits the CDK4/cyclin D1 complex with an IC50 of 0.2 µM, demonstrating >500-fold selectivity over CDK2 isoforms. This specificity reduces off-target effects in cell cycle studies, making it critical to include controls (e.g., CDK2/cyclin A or CDK1/cyclin B assays) to validate target engagement. Researchers should use dose-response curves (0.1–10 µM) to confirm inhibitory activity in kinase assays and correlate findings with cell proliferation arrest in G1 phase .

Q. How should researchers determine appropriate concentrations of this compound for in vitro studies?

Begin with the reported IC50 (0.2 µM for CDK4/cyclin D1) and perform dose-response experiments across a logarithmic range (e.g., 0.01–100 µM). Use cell viability assays (e.g., MTT or flow cytometry) to identify concentrations that induce G1 arrest without cytotoxicity. Ensure solvent controls (e.g., DMSO ≤0.1%) to avoid confounding effects .

Q. What methodologies are recommended to validate the purity and stability of this compound in experimental settings?

High-purity batches (≥98%) should be verified via HPLC, NMR, and mass spectrometry. For stability, store this compound in light-protected vials at 4°C, and pre-test aliquots under experimental conditions (e.g., cell culture media at 37°C) to confirm compound integrity over time. Document lot-specific data to ensure reproducibility .

Q. How can researchers confirm the specificity of this compound for CDK4 in complex cellular environments?

Combine genetic knockdown (e.g., siRNA targeting CDK4) with pharmacological inhibition. If this compound’s effects mirror CDK4 knockdown, specificity is supported. Additionally, test its inactivity against CDK2/cyclin E (IC50 >100 µM) to rule off-target interactions .

Q. What experimental controls are essential when studying this compound’s effects on cell cycle progression?

Include (1) untreated cells, (2) solvent-only controls, (3) positive controls (e.g., palbociclib for CDK4 inhibition), and (4) rescue experiments (e.g., overexpression of cyclin D1). Use synchronized cell populations to isolate G1-specific effects and validate results with Western blotting for downstream targets (e.g., Rb phosphorylation) .

Advanced Research Questions

Q. How should researchers address discrepancies in this compound’s inhibitory efficacy across different cell lines or models?

Variability may arise from differences in cyclin D1 expression, metabolic activity, or off-target pathways. Perform transcriptomic profiling (e.g., RNA-seq) to correlate drug response with CDK4/cyclin D1 levels. Use isogenic cell lines with modulated CDK4 expression to isolate mechanism-specific effects .

Q. What strategies optimize this compound’s use in combination therapies targeting synergistic cell cycle regulators?

Pair this compound with inhibitors of CDK6 (e.g., abemaciclib) or downstream targets (e.g., mTOR inhibitors). Use synergistic index calculations (e.g., Chou-Talalay method) and matrix dosing (e.g., 4×4 concentration grids) to identify additive or synergistic effects. Validate with cell cycle profiling and apoptosis assays .

Q. How can structural insights into this compound’s binding to CDK4 inform the design of derivatives with improved selectivity?

Molecular docking studies based on crystal structures (PDB: 1GII) can identify key residues (e.g., Val96, Asp97) for this compound binding. Use alanine scanning mutagenesis to validate interactions and guide chemical modifications (e.g., substituent additions to enhance hydrophobic interactions) .

Q. What statistical approaches are recommended for analyzing time-dependent effects of this compound on cell cycle dynamics?

Employ longitudinal mixed-effects models to account for repeated measurements in time-course experiments (e.g., 0–72 hours). Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare phase-specific cell counts. Report effect sizes and confidence intervals to quantify uncertainty .

Q. How can researchers reconcile conflicting data on this compound’s efficacy in preclinical versus clinical-relevant models (e.g., 3D organoids vs. monolayer cultures)?

Optimize drug penetration in 3D models by testing gradients (e.g., 1–50 µM) and monitoring spatial efficacy via imaging (e.g., confocal microscopy). Compare pharmacodynamic markers (e.g., p-Rb levels) across models and integrate PK/PD modeling to extrapolate dosing regimens .

Q. Methodological Best Practices

- Data Reproducibility : Adhere to guidelines for experimental documentation (e.g., detailed protocols, lot numbers, instrument calibration) to enable replication .

- Ethical and Novelty Standards : Align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and validate hypotheses against prior literature .

- Conflict Resolution : Transparently report contradictory findings, and use meta-analysis tools (e.g., RevMan) to contextualize results within broader evidence .

Comparison with Similar Compounds

Comparative Analysis with Similar CDK4/6 Inhibitors

Selectivity and Potency

Key Compounds Compared :

- NSC 625987 : Selective CDK4 inhibitor.

- Palbociclib (PD-0332991) : Dual CDK4/6 inhibitor (IC50: ~0.011 µM for CDK4/cyclin D1 and ~0.016 µM for CDK6/cyclin D1) .

- NU2058 : CDK2 inhibitor with cross-reactivity to CDK4 (IC50: ~6 µM for CDK2) .

Key Findings :

- This compound outperforms NU2058 in CDK4 specificity, as NU2058 primarily targets CDK2 .

- Palbociclib is more potent (lower IC50) but less selective, inhibiting both CDK4 and CDK6, which may contribute to broader therapeutic effects but also off-target risks .

Cellular and Mechanistic Effects

Impact on Cell Viability

- In PC3 and DU145 prostate cancer cells, This compound (CDK4-specific) and palbociclib (CDK4/6 inhibitor) were tested alongside PKCα siRNA. Both reduced cell viability, but palbociclib showed stronger synergy with PKCα silencing, likely due to dual CDK4/6 inhibition .

Pathway Modulation

- Palbociclib primarily induces G1 cell cycle arrest via Rb phosphorylation inhibition, a mechanism shared with other CDK4/6 inhibitors but distinct from this compound's SMAD3 modulation .

Structural and Pharmacokinetic Differences

- This compound ’s structure (3D conformation) enables selective binding to CDK4's ATP pocket, avoiding interactions with CDK2’s divergent residues .

- Palbociclib ’s bulkier structure accommodates both CDK4 and CDK6 active sites, explaining its dual activity but lower selectivity .

Advantages of this compound

- High Specificity: Ideal for dissecting CDK4-specific roles in cell cycle and non-canonical pathways (e.g., SMAD3 phosphorylation) .

Limitations

Properties

IUPAC Name |

1,4-dimethoxy-10H-acridine-9-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S/c1-17-11-7-8-12(18-2)14-13(11)15(19)9-5-3-4-6-10(9)16-14/h3-8H,1-2H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFAKESMKRPNZTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)NC3=CC=CC=C3C2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90161912 | |

| Record name | 1,4-Dimethyoxy-9(10H)-acridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141992-47-4 | |

| Record name | 1,4-Dimethyoxy-9(10H)-acridinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141992474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC625987 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=625987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dimethyoxy-9(10H)-acridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-DIMETHYOXY-9(10H)-ACRIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5RCK1XO4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.